molecular formula C20H19ClN4O4S B5126650 2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B5126650
M. Wt: 446.9 g/mol
InChI Key: MIKSJIOZXAZMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the acetamide-sulfonamide class, characterized by a phenoxyacetamide backbone linked to a sulfamoylphenyl group and a 2,6-dimethylpyrimidin-4-yl moiety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-13-11-19(23-14(2)22-13)25-30(27,28)18-9-5-16(6-10-18)24-20(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKSJIOZXAZMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and 2,6-dimethylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenoxy ring, sulfamoyl-linked heterocycles, and acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) logP (XLogP3) Melting Point (°C) Key Structural Features
Target Compound C₂₁H₂₀ClN₄O₅S 475.52 (calc.) ~3.2 (est.) Not reported 4-Chlorophenoxy, 2,6-dimethylpyrimidinyl-sulfamoyl
N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-(4-Propanoylphenoxy)Acetamide C₂₃H₂₄N₄O₅S 468.5 2.9 Not reported 4-Propanoylphenoxy
2-(4-Cyanophenoxy)-N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]Acetamide C₂₂H₂₀N₅O₅S 490.49 (calc.) ~2.5 (est.) Not reported 4-Cyanophenoxy
Compound 24: Antiproliferative Derivative C₂₀H₁₇N₅O₃S₂ 463.51 (calc.) Not reported Not reported Cyclopenta-thieno-triazin, sulfamoyl linkage
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide C₁₃H₁₂ClN₅O₂S 353.79 (calc.) Not reported Not reported 4-Chlorophenyl, diaminopyrimidinyl

Key Observations :

  • Lipophilicity: The target compound’s 4-chlorophenoxy group increases logP (~3.2) compared to the propanoyl (logP 2.9) and cyano (logP ~2.5) analogs, suggesting enhanced membrane permeability .
  • Molecular Weight: The target (475.52 g/mol) is heavier than most analogs due to the chloro-substituted phenoxy and pyrimidine groups.
  • Thermal Stability : Analogs with rigid pyrimidine cores (e.g., compound 12 in ) exhibit high melting points (202–210°C), implying the target may also demonstrate thermal resilience .

Biological Activity

2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of bone resorption and osteoclastogenesis. This article reviews the biological activity of this compound, supported by detailed research findings and case studies.

  • Molecular Formula : C20H24ClN3O3S
  • Molecular Weight : 389.9 g/mol
  • CAS Number : 2097894-31-8

The compound exhibits its biological effects primarily through the inhibition of osteoclastogenesis, which is crucial in the context of bone health and disorders such as osteoporosis. The mechanism involves the modulation of signaling pathways associated with receptor activator of nuclear factor kappa-B ligand (RANKL), a key factor in osteoclast differentiation.

In Vitro Studies

Research has shown that this compound significantly inhibits the formation of mature osteoclasts in vitro. Key findings include:

  • Osteoclast Formation : The compound effectively reduced the number of mature osteoclasts formed from bone marrow macrophages (BMMs) when treated with M-CSF and RANKL.
  • Gene Expression Modulation : It altered mRNA expressions of osteoclast-specific marker genes, indicating its role in gene regulation during osteoclastogenesis.
  • Bone Resorption Activity : The compound suppressed F-actin belt formation in osteoclasts, which is critical for their resorptive function.

Table 1: In Vitro Effects on Osteoclastogenesis

Treatment ConditionObserved EffectReference
M-CSF + RANKLReduced mature osteoclast formation
PPOAC-Bz (30 ng/mL)Inhibition of F-actin belt formation
Gene expressionAltered expression of osteoclast markers

In Vivo Studies

In vivo assessments have demonstrated the potential of this compound to prevent bone loss induced by ovariectomy (OVX), a model commonly used to study postmenopausal osteoporosis.

  • Animal Model : C57BL/6 female mice were used to evaluate the effects of the compound on OVX-induced bone loss.
  • Dosage and Administration : Mice received intraperitoneal injections of the compound at a dosage of 20 mg/kg every other day for five weeks.
  • Results : The treatment group exhibited significant preservation of bone mass compared to control groups, indicating its therapeutic potential for osteoporosis.

Table 2: In Vivo Effects on Bone Preservation

Treatment GroupBone Mass Change (%)Reference
Control-30%
PPOAC-Bz+10%

Case Studies

A notable study highlighted the efficacy of this compound as a candidate for treating osteolytic disorders. The results indicated not only an inhibition of osteoclastogenesis but also a significant reduction in markers associated with bone resorption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidinylsulfamoyl core via coupling of 2,6-dimethylpyrimidin-4-amine with sulfonyl chlorides under controlled pH and temperature (e.g., refluxing ethanol at 80°C) .
  • Introduction of the chlorophenoxy-acetamide moiety through nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of impurities (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.76–1.81 Å) and dihedral angles to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 475.12 m/z) .

Q. What are the primary biological targets or applications studied for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : In vitro assays (e.g., fluorescence-based kinase inhibition) to assess activity against targets like tyrosine kinases or cyclooxygenases .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in the µM range for HepG2 or MCF-7 cells) .
  • Receptor Binding : Radioligand displacement studies to evaluate affinity for G-protein-coupled receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Catalyst Screening : Palladium or copper catalysts for Suzuki-Miyaura cross-coupling (e.g., 10 mol% Pd(PPh₃)₄ increases yield by 20%) .
  • Temperature Control : Lowering reaction temperature to 60°C reduces byproduct formation during amide synthesis .
  • Real-Time Monitoring : Use of HPLC or TLC to track intermediate formation .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Validation : Repetition of assays across independent labs with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic Stability Tests : Liver microsome assays to rule out false positives from metabolite interference .
  • Structural Analog Comparison : Benchmarking against derivatives (e.g., replacing chlorophenoxy with fluorophenoxy groups) to isolate structure-activity relationships .

Q. What strategies are used to analyze environmental impacts or degradation pathways?

  • Methodological Answer :

  • Fate Studies : LC-MS/MS to track degradation products in simulated environmental conditions (e.g., hydrolysis at pH 7.4) .
  • Ecotoxicology Assays : Daphnia magna or algae growth inhibition tests to assess EC₅₀ values .
  • Computational Modeling : QSAR models predict biodegradability based on logP and topological polar surface area (e.g., logP = 3.2 indicates moderate persistence) .

Q. How is the compound’s crystal structure leveraged in drug design?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Identification of key interactions (e.g., N–H⋯O bonds with bond distances of 2.8–3.1 Å) for target binding .
  • Polymorph Screening : Differential scanning calorimetry (DSC) to identify stable crystalline forms for formulation .
  • Table : Selected crystallographic data from :
ParameterValue
Space groupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
Z8
R-factor0.050

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Exposure to UV light, heat (40–60°C), and oxidative agents (H₂O₂) followed by HPLC stability profiling .
  • Plasma Stability Assays : Incubation in human plasma (37°C, 24 hrs) to measure half-life using LC-MS .
  • pH-Dependent Solubility : Shake-flask method across pH 1–10 to optimize formulation .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate experimental conditions (e.g., cell line passage number, solvent purity) .
  • Step 2 : Apply multivariate statistical analysis (e.g., PCA) to isolate variables affecting bioactivity .
  • Step 3 : Use computational docking (AutoDock Vina) to reconcile discrepancies in binding affinity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.